
(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound features a pyrrolidine ring substituted with a piperidine moiety, making it an interesting subject for research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or other suitable reactions.
Chiral Resolution: The racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as secondary amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound may serve as a ligand for studying receptor interactions or as a tool for investigating enzyme mechanisms.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as acting as an agonist or antagonist for specific receptors.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperidin-1-yl)pyrrolidine: Lacks the hydroxyl group present in the target compound.
3-Hydroxy-4-(4-methylpiperidin-1-yl)pyrrolidine: Similar structure but different stereochemistry.
Uniqueness
The unique combination of the pyrrolidine and piperidine rings, along with the specific stereochemistry, distinguishes “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” from other similar compounds. This uniqueness may confer specific biological activities or chemical reactivity.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-8-2-4-12(5-3-8)9-6-11-7-10(9)13/h8-11,13H,2-7H2,1H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
XMWNNWUOGTYCSF-NXEZZACHSA-N |
Isomerische SMILES |
CC1CCN(CC1)[C@@H]2CNC[C@H]2O |
Kanonische SMILES |
CC1CCN(CC1)C2CNCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


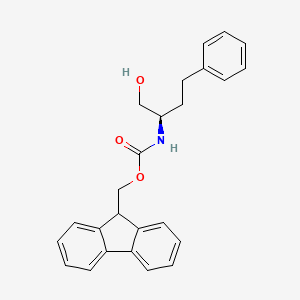
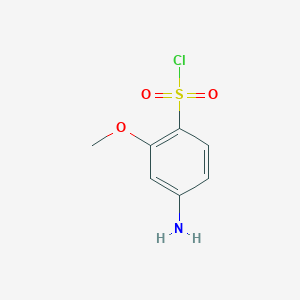
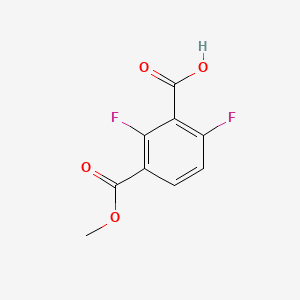
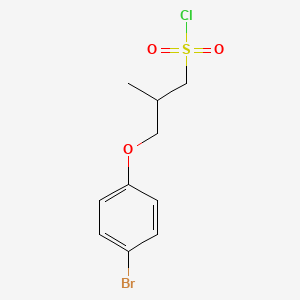
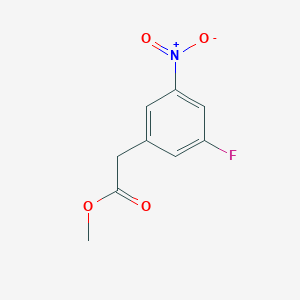
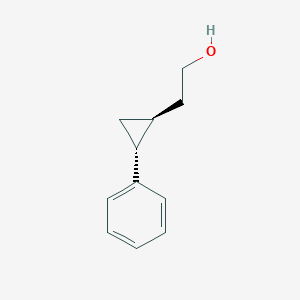
![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
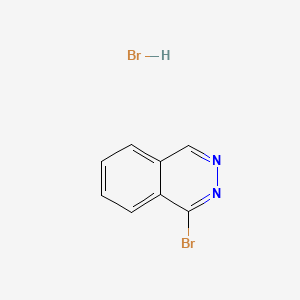


![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)

